molecular formula C15H24N2O2S B7512317 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

Número de catálogo B7512317
Peso molecular: 296.4 g/mol
Clave InChI: QZZAMMLZPVCDLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. It was first synthesized by Takeda Pharmaceutical Company Limited in Japan, and has since been studied for its potential use in treating inflammatory diseases.

Mecanismo De Acción

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene acts as an antagonist of the chemokine receptor CCR3, which is involved in the recruitment of eosinophils to sites of inflammation. By blocking the activity of CCR3, 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene inhibits the migration of eosinophils, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been shown to reduce the levels of eosinophils in the blood and lungs of animals with asthma, and to reduce the severity of airway inflammation. It has also been shown to reduce the levels of inflammatory cytokines, such as IL-5 and IL-13, in the lungs of animals with asthma. In addition, 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been shown to reduce the severity of neuropathic pain in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in lab experiments is that it is a specific antagonist of CCR3, which allows for the selective inhibition of eosinophil migration. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the involvement of CCR3 may vary depending on the disease.

Direcciones Futuras

Future research on 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene could focus on its potential use in treating other inflammatory diseases, such as ulcerative colitis and Crohn's disease. It could also explore the use of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in combination with other drugs, such as corticosteroids, to enhance its efficacy. Further studies could also investigate the long-term safety and efficacy of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in humans.

Métodos De Síntesis

The synthesis of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene involves several steps, including the reaction of 1,2,3,4-tetrahydronaphthalene with 2-bromoethylamine hydrobromide to form 1-(2-bromoethyl)-1,2,3,4-tetrahydronaphthalene. This compound is then reacted with sodium azide to form 1-(azidoethyl)-1,2,3,4-tetrahydronaphthalene, which is subsequently reduced with lithium aluminum hydride to form 1-(ethylaminoethyl)-1,2,3,4-tetrahydronaphthalene. Finally, this compound is reacted with methylpropan-2-ylsulfonamide to form 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene.

Aplicaciones Científicas De Investigación

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been studied for its potential use in treating inflammatory diseases, such as asthma and allergic rhinitis. It has been shown to inhibit the migration of eosinophils, which are a type of white blood cell involved in the inflammatory response. 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has also been studied for its potential use in treating other conditions, such as multiple sclerosis and neuropathic pain.

Propiedades

IUPAC Name

1-[[[methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-12(2)17(3)20(18,19)16-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-5,7,10,12,14,16H,6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAMMLZPVCDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)NCC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.